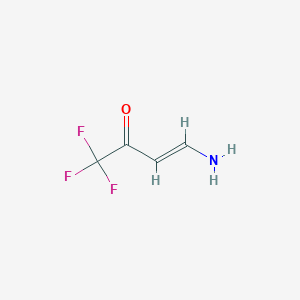

4-Amino-1,1,1-trifluoro-3-buten-2-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Methylisobutylketon kann durch verschiedene Verfahren synthetisiert werden:

-

Laborsynthese: : Im Labormaßstab kann Methylisobutylketon in einem dreistufigen Verfahren unter Verwendung von Aceton als Ausgangsmaterial hergestellt werden. Der Prozess beinhaltet die Selbstkondensation von Aceton zur Bildung von Diacetonalkohol, der dann zu Mesityloxid dehydratisiert. Schließlich wird Mesityloxid hydriert, um Methylisobutylketon zu erhalten .

-

Industrielle Produktion: : In der Industrie werden die drei Schritte zu einem einzigen Prozess zusammengefasst. Aceton wird mit einem stark sauren, mit Palladiumkatalysator dotierten Kationenaustauscherharz unter mittlerem Wasserstoffdruck behandelt . Dieses Verfahren ermöglicht die Produktion von mehreren Millionen Kilogramm Methylisobutylketon pro Jahr .

Analyse Chemischer Reaktionen

Methylisobutylketon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Methylisobutylketon kann unter bestimmten Bedingungen zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Methylisobutylketon kann Substitutionsreaktionen eingehen, bei denen die Ketongruppe durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Carbonsäuren, Alkohole und substituierte Ketone .

Wissenschaftliche Forschungsanwendungen

Methylisobutylketon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Industrie: Methylisobutylketon wird häufig bei der Herstellung von Farben, Beschichtungen, Klebstoffen und Reinigungsmitteln verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Methylisobutylketon beinhaltet seine Fähigkeit, als Lösungsmittel zu wirken und die Auflösung und Interaktion verschiedener chemischer Verbindungen zu erleichtern. Seine Molekülstruktur ermöglicht es ihm, mit polaren und unpolaren Substanzen zu interagieren, was es zu einem vielseitigen Lösungsmittel in verschiedenen chemischen Prozessen macht . Die an seiner Wirkung beteiligten Pfade umfassen Wasserstoffbrückenbindungen, Dipol-Dipol-Wechselwirkungen und van-der-Waals-Kräfte .

Wirkmechanismus

The mechanism of action of methyl isobutyl ketone involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical compounds. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in various chemical processes . The pathways involved in its action include hydrogen bonding, dipole-dipole interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Methylisobutylketon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- Methylisopropylketon

- 2-Pentanone

- Diisobutylketon

- 2-Methylpentan-4-ol

Methylisobutylketon ist aufgrund seiner geringen Wasserlöslichkeit und seiner Stabilität gegenüber wässrigen Säuren und Basen einzigartig . Dies macht es besonders nützlich in Anwendungen, bei denen andere Ketone möglicherweise nicht geeignet sind. Sein angenehmer Geruch und seine Wirksamkeit als Lösungsmittel heben es auch von anderen ähnlichen Verbindungen ab .

Eigenschaften

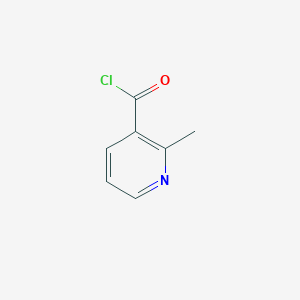

IUPAC Name |

(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJDPIHFALRNER-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/N)\C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184848-89-3 | |

| Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

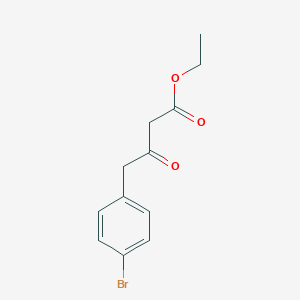

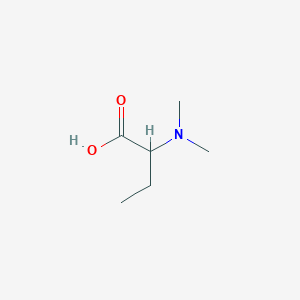

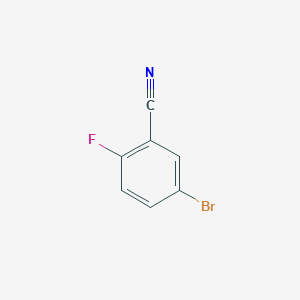

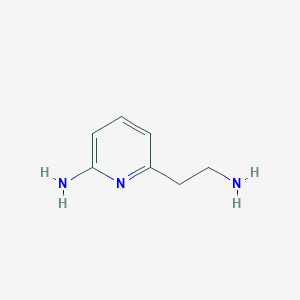

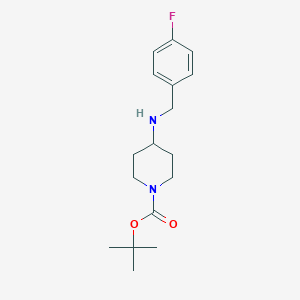

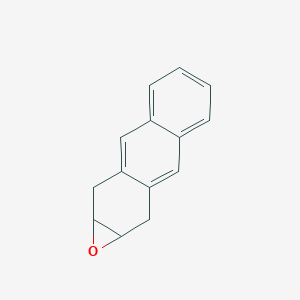

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-1,1,1-trifluoro-3-buten-2-one in the synthesis of 4-trifluoromethylnicotinic acid?

A1: this compound serves as a crucial intermediate in the synthesis of 4-trifluoromethylnicotinic acid []. The process involves reacting it with a specific compound (formula V in the abstract) to achieve the final product.

Q2: Can you elaborate on the reaction conditions used to synthesize this compound in this process?

A2: The abstract outlines a two-step process. First, a halide (formula I) reacts with another compound (formula II) in the presence of a base to form an intermediate. This intermediate is then treated with ammonia to yield this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)

![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)

![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)

![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)](/img/structure/B68950.png)